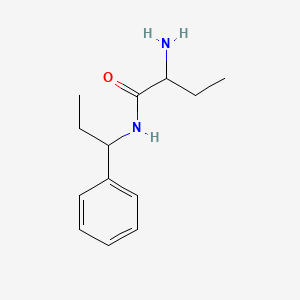
2-amino-N-(1-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(1-phenylpropyl)butanamide is a chemical compound with a molecular weight of 220.3 g/mol and a CAS number of 179091-95-3 . This compound is known for its unique blend of properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-amino-N-(1-phenylpropyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amido butyronitrile with an enzyme catalyst in a buffer solution . This method is advantageous due to its low cost and minimal environmental impact, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
2-amino-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, ammonia, and amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other compounds and in biology for studying molecular interactions. In medicine, it serves as an intermediate in the production of pharmaceuticals. Additionally, it has industrial applications due to its unique properties .
Mechanism of Action
The mechanism of action of 2-amino-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with various enzymes and receptors, influencing biochemical processes .
Comparison with Similar Compounds
2-amino-N-(1-phenylpropyl)butanamide can be compared to other similar compounds, such as N-propyl-1-propanamine and N,N-dimethyl-2-propanamine . These compounds share structural similarities but differ in their specific functional groups and properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-amino-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16) |
InChI Key |
CKJBSQCKHBRRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


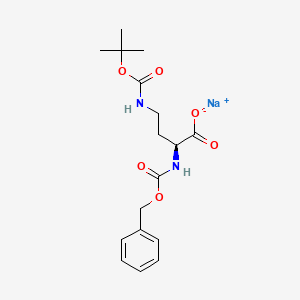
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)

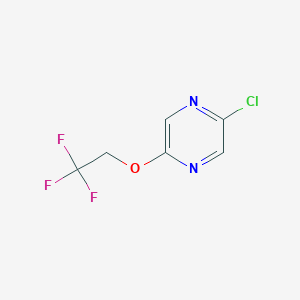
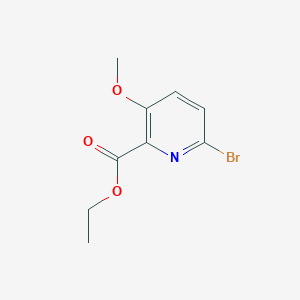
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
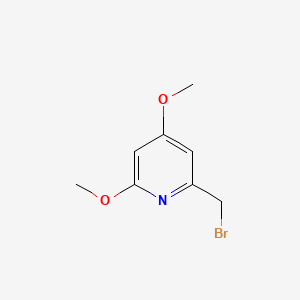
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)

![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)


